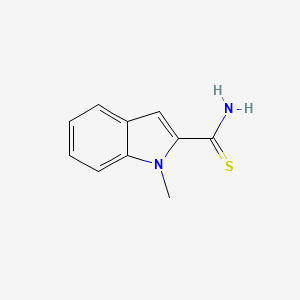

1-Methyl-1H-indole-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65247-75-8 |

|---|---|

Molecular Formula |

C10H10N2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

1-methylindole-2-carbothioamide |

InChI |

InChI=1S/C10H10N2S/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) |

InChI Key |

ILQJGSAYMOOQFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 1 Methyl 1h Indole 2 Carbothioamide and Its Derivatives

Historical and Contemporary Approaches to Indole (B1671886) Core Synthesis

The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, leading to the development of numerous synthetic strategies for its construction. Among the most significant and enduring methods are the Reissert, Fischer, and Hemetsberger-Knittel indole syntheses.

Reissert Indole Synthesis Applications

The Reissert indole synthesis is a well-established method for preparing indoles and their derivatives, particularly those substituted at the 2-position. nih.gov The classical approach involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate intermediate. nih.gov This intermediate then undergoes reductive cyclization, typically using zinc dust in acetic acid, to yield the indole-2-carboxylic acid. nih.gov Subsequent heating can effect decarboxylation to the corresponding indole. nih.gov

This methodology has been applied to the synthesis of a variety of substituted indoles. The choice of reducing agent can influence the final product; for instance, different reduction conditions can sometimes lead to the formation of quinolones as byproducts. A notable modification of the Reissert reaction involves an intramolecular pathway where the ring-opening of a furan provides the necessary carbonyl group for the cyclization, resulting in an indole with a ketone side chain that allows for further chemical manipulation. nih.gov

| Starting Material | Key Reagents | Product |

|---|---|---|

| ortho-Nitrotoluene | 1. Diethyl oxalate, Potassium ethoxide 2. Zinc, Acetic acid | Indole-2-carboxylic acid |

Fischer Indole Synthesis Applications

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely used method for constructing the indole ring system. organic-chemistry.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. organic-chemistry.org A variety of Brønsted and Lewis acids, such as zinc chloride, can be employed as catalysts. nih.gov

This method is highly versatile and allows for the synthesis of a wide range of 2- and 3-substituted indoles. organic-chemistry.org The choice of the carbonyl component directly determines the substitution pattern of the resulting indole. For instance, the reaction of a phenylhydrazine with a pyruvate derivative can yield an indole-2-carboxylic acid. The Fischer indole synthesis has been instrumental in the preparation of numerous biologically active indole derivatives and natural products. nih.gov

| Starting Materials | Catalyst | General Product |

|---|---|---|

| Arylhydrazine and Aldehyde/Ketone | Brønsted or Lewis Acid (e.g., ZnCl2) | 2,3-Substituted Indole |

Hemetsberger-Knittel Indole Synthesis Applications

The Hemetsberger-Knittel synthesis provides a route to indole-2-carboxylic esters through the thermal decomposition of 3-aryl-2-azido-propenoic esters. rsc.org The starting azido esters are typically prepared by the condensation of an aromatic aldehyde with an α-azidoacetate. While the reaction often proceeds in good yields, its application can be limited by the stability of the azide (B81097) starting materials. rsc.org The mechanism is thought to involve a nitrene intermediate, although azirine intermediates have also been isolated. rsc.org This method is particularly useful for synthesizing indoles with specific substitution patterns at the 2-position. rsc.org

| Starting Material | Condition | Product |

|---|---|---|

| 3-Aryl-2-azido-propenoic ester | Thermal decomposition | Indole-2-carboxylic ester |

Synthesis of 1-Methyl-1H-indole-2-carbothioamide Core Structure

The synthesis of the this compound core structure typically proceeds through a multi-step sequence, beginning with the formation of a suitable indole-2-carboxylate precursor, followed by N-methylation and subsequent conversion of the carboxylate function to a carbothioamide.

A common starting material is ethyl 1H-indole-2-carboxylate. The N-methylation of this compound can be achieved using various methylating agents. For instance, reacting ethyl 1H-indole-2-carboxylate with dimethyl carbonate in the presence of potassium carbonate in a solvent like dry DMF at elevated temperatures affords ethyl 1-methyl-1H-indole-2-carboxylate. mdpi.com This N-methylated ester is then hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-indole-2-carboxylic acid, typically by treatment with a base such as sodium hydroxide in an alcoholic solvent. mdpi.comrjpbcs.com

The resulting 1-methyl-1H-indole-2-carboxylic acid can be converted to the primary amide, 1-methyl-1H-indole-2-carboxamide, through standard amide coupling procedures. This often involves activation of the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia (B1221849) or a protected form of ammonia.

Finally, the crucial thionation step to convert the carboxamide to the desired carbothioamide is commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). nih.govorganic-chemistry.org The reaction involves heating the 1-methyl-1H-indole-2-carboxamide with Lawesson's reagent in an inert solvent such as toluene (B28343). rsc.org This mild and efficient thionating agent facilitates the oxygen-sulfur exchange to yield this compound. nih.gov

An alternative route to the carbothioamide could involve the reaction of 1-methyl-1H-indole-2-carbonitrile with a source of hydrogen sulfide, such as H₂S gas or a salt like sodium hydrosulfide, often in the presence of a base.

Derivatization Strategies for this compound Analogues

Further functionalization of the this compound core can be achieved through various reactions, with N-substitution being a key strategy to generate a library of analogues.

N-Substitution Reactions

While the primary nitrogen of the indole ring in the precursor is already methylated to form the target compound, the nitrogen of the carbothioamide group offers a site for further substitution reactions, such as alkylation and acylation.

N-Alkylation: The N-H protons of the thioamide are acidic and can be deprotonated with a suitable base to form a nucleophilic anion. This anion can then react with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide), to introduce an alkyl group onto the thioamide nitrogen. The choice of base and reaction conditions can be crucial to control the regioselectivity of the alkylation.

N-Acylation: The thioamide nitrogen can also undergo acylation. This is typically achieved by reacting the this compound with an acylating agent like an acid chloride or an acid anhydride in the presence of a base. This reaction introduces an acyl group onto the thioamide nitrogen, forming an N-acylcarbothioamide derivative. Chemoselective N-acylation of indoles has been achieved using thioesters as the acyl source in the presence of a base like cesium carbonate. nih.gov

N-Arylation: The introduction of an aryl group onto the thioamide nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting the thioamide with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships for various applications.

Substitution on the Indole Ring System

The indole ring system of this compound can be substituted at various positions to create a diverse range of derivatives. The synthetic approach to these substituted indoles often begins with appropriately substituted anilines or other precursors, which are then cyclized to form the indole core.

One of the most common methods for constructing the indole nucleus is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. By starting with substituted phenylhydrazines, a variety of substituents can be introduced onto the benzene (B151609) portion of the indole ring. For example, reacting a substituted phenylhydrazine hydrochloride with 2-oxopropanoic acid in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) can yield substituted 3-methylindole-2-carboxylates, which are precursors to the target carbothioamides nih.gov.

Another versatile method is the Hemetsberger–Knittel indole synthesis , which allows for the preparation of indole-2-carboxylates through the Knoevenagel condensation of a substituted benzaldehyde with methyl 2-azidoacetate, followed by thermolysis of the resulting azide and an electrophilic cyclization acs.org. This method is particularly useful for introducing substituents at various positions on the phenyl ring of the indole.

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted indoles. For instance, the intramolecular cyclization of ortho-tosylaminophenyl-substituted para-quinone methides can lead to the formation of 2,3-disubstituted indoles in a one-pot reaction nih.gov. Additionally, Suzuki-Miyaura cross-coupling reactions can be employed on bromo-substituted indole derivatives to introduce further diversity, such as cyclopropyl (B3062369) groups, onto the aromatic ring nih.gov.

The following table summarizes various substituted indole-2-carboxylic acid esters that can serve as precursors, synthesized via different methods.

| Starting Material(s) | Reaction Type | Product | Yield (%) |

| Substituted phenylhydrazine, Ethyl pyruvate | Fischer Indolization | Substituted-1H-indole-2-carboxylic acid ethyl ester | Varies |

| Substituted aniline, Ethyl/methyl pyruvate | Aerobic cross-dehydrogenative coupling | 5', 6', or 7'-substituted indole-2-carboxylate | Varies |

| o-Tolualdehyde, Ethyl 2-azidoacetate | Hemetsberger Indole Synthesis | 4-Methylindole derivative | Varies |

| Substituted benzaldehyde, Methyl 2-azidoacetate | Hemetsberger–Knittel Synthesis | Substituted indole-2-carboxylate | Good |

This table is a representative compilation based on synthetic strategies for similar indole derivatives.

Modifications of the Carbothioamide Moiety

The carbothioamide moiety is a key functional group that can be introduced and modified to generate a range of derivatives. The synthesis of the carbothioamide group often starts from a carboxylic acid or a related functional group at the C2 position of the indole ring.

A common route to the carbothioamide is through the corresponding carboxamide. The synthesis of 1-methyl-1H-indole-2-carboxamides can be achieved by first synthesizing 1-methyl-1H-indole-2-carboxylic acid. This is typically done by N-methylation of ethyl 1H-indole-2-carboxylate using a methylating agent like dimethyl carbonate (DMC) in the presence of a base such as potassium carbonate, followed by hydrolysis of the ester mdpi.com. The resulting carboxylic acid can then be coupled with an amine to form the carboxamide. This amide can subsequently be converted to the thioamide using a thionating agent like Lawesson's reagent.

Alternatively, the carbothioamide can be synthesized more directly. For instance, in the synthesis of related heterocyclic carbothioamides, such as pyrazoline-1-carbothioamides, a key step involves the reaction of a precursor with thiosemicarbazide (B42300) acs.org. A similar strategy could potentially be employed for indole derivatives, for example, by reacting an appropriate indole-based precursor with a thiosemicarbazide derivative.

Modifications to the carbothioamide moiety can also involve N-substitution. The synthesis of N,N-disubstituted 1-aryl-1,3-dihydro-2H-isoindole-2-carbothioamides, for example, involves the reaction of an isothiocyanate with a secondary amine to form a thiourea derivative, which then undergoes cyclization. While this is for a different heterocyclic system, it illustrates a general strategy for creating N-substituted carbothioamides that could be adapted to the indole scaffold.

The following table illustrates a general synthetic sequence for the formation and modification of the carbothioamide moiety on a 1-methyl-indole scaffold.

| Starting Material | Reagent(s) | Intermediate/Product |

| Ethyl 1H-indole-2-carboxylate | 1. DMC, K2CO3 2. NaOH | 1-Methyl-1H-indole-2-carboxylic acid |

| 1-Methyl-1H-indole-2-carboxylic acid | 1. Thionyl chloride 2. Ammonia | 1-Methyl-1H-indole-2-carboxamide |

| 1-Methyl-1H-indole-2-carboxamide | Lawesson's reagent | This compound |

| 1-Methyl-1H-indole-2-carboxylic acid | 1. Activating agent 2. Substituted amine | N-Substituted-1-methyl-1H-indole-2-carboxamide |

This table represents a plausible synthetic pathway based on established chemical transformations for similar compounds.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthesizing this compound and its derivatives to maximize yields and purity. Key parameters that are often optimized include the choice of catalyst, solvent, base, temperature, and reaction time.

In the synthesis of indole-1-carboxamides via copper(I)-catalyzed N-carboxamidation of indoles with isocyanates, for instance, the reaction conditions were optimized to be mild, leading to good to excellent yields researchgate.net. The choice of solvent can also have a significant impact on the reaction outcome. For example, in the synthesis of indole-N-carboxamides, different solvents such as DMSO, THF, and acetone were found to influence the reaction yield, with DMSO providing the best results researchgate.net.

For palladium-catalyzed reactions, the choice of the palladium source and ligands, as well as the base, is crucial. In the synthesis of indole-N-carboxamides, various palladium catalysts and bases were screened, with Pd(OAc)2 and K2CO3 being identified as the optimal combination for the reaction researchgate.net.

The temperature and reaction time are also important variables. In the synthesis of pyrazoline-based carbothioamides, the reaction of chalcones with thiosemicarbazide was carried out under reflux conditions for 4–6 hours acs.org. Microwave-assisted synthesis has also been shown to have a profound effect on reaction speed in the synthesis of functionalized indole-2-carboxylates nih.gov.

The following table provides examples of optimized reaction conditions for key synthetic steps relevant to the synthesis of the target compound and its derivatives.

| Reaction Step | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |

| N-Methylation of Indole Ester | - | DMF | K2CO3 | 150 | High |

| Fischer Indole Synthesis | p-Toluenesulfonic acid | Ethanol | - | Reflux | 82 |

| Amide Coupling | BOP | DCM | DIPEA | Room Temp | Varies |

| Pd-Catalyzed C-H Amination | Pd(OAc)2 | DMSO/Toluene | - | 110 | 70 |

This table presents a summary of optimized conditions from various synthetic procedures for indole derivatives and related reactions.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural analysis of 1-Methyl-1H-indole-2-carbothioamide, offering in-depth information about the local electronic environments of the hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound displays a series of signals, each corresponding to a unique set of protons within the molecule. The chemical shifts of these protons are indicative of their specific electronic surroundings.

A distinct singlet is typically observed for the protons of the N-methyl group. chemicalbook.com The protons attached to the indole (B1671886) ring resonate in the downfield aromatic region, and their chemical shifts and splitting patterns reveal their positions relative to one another. For example, the proton at the C3 position usually appears as a singlet. The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, and H7) show characteristic splitting patterns, such as doublets and triplets, due to coupling with adjacent protons. The thioamide (-CSNH₂) protons can also be detected, though their signals may be broad and can undergo exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-CH₃ | ~4.04 | Singlet |

| H3 | ~7.26 | Singlet |

| H4 | ~7.69 | Doublet |

| H5 | ~7.14 | Triplet |

| H6 | ~7.34 | Triplet |

| H7 | ~7.56 | Doublet |

| NH₂ (Thioamide) | Broad Singlet | Broad Singlet |

Note: Chemical shifts can vary depending on the solvent and instrument frequency. The data presented is based on analogous structures and typical chemical shift ranges.

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a detailed view of the carbon framework of this compound. Each non-equivalent carbon atom in the molecule gives rise to a separate signal in the spectrum.

The N-methyl carbon signal appears in the upfield aliphatic region. The carbon atoms of the indole ring, including the quaternary carbons, are found in the downfield aromatic region. The chemical shift of the C2 carbon is notably influenced by the attached thioamide group. The thioamide carbon (C=S) is particularly deshielded and appears at a very low field.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| N1-CH₃ | ~32 |

| C2 | ~136 |

| C3 | ~106 |

| C3a | ~129 |

| C4 | ~121 |

| C5 | ~123 |

| C6 | ~125 |

| C7 | ~111 |

| C7a | ~139 |

| C=S (Thioamide) | ~186 |

Note: The presented chemical shifts are estimations based on related structures and may differ based on experimental conditions.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in definitively assigning proton and carbon signals by showing direct correlations between them. In an HSQC spectrum of this compound, cross-peaks would link the N-methyl protons to the N-methyl carbon, and the indole ring protons (H3, H4, H5, H6, H7) to their directly bonded carbons (C3, C4, C5, C6, C7), confirming the molecular connectivity. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which is essential for validating the molecular formula. nih.gov

For this compound, with the molecular formula C₁₀H₁₀N₂S, the mass spectrum would exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at the corresponding mass-to-charge ratio (m/z). The isotopic pattern of this peak, especially the presence of the ³⁴S isotope, further corroborates the presence of sulfur in the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ | 190.0565 |

| [M+H]⁺ | 191.0643 |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by measuring the absorption of infrared radiation, which causes the chemical bonds to vibrate at characteristic frequencies.

The IR spectrum of this compound will show several key absorption bands. The N-H stretching vibrations of the primary thioamide group are expected in the 3100-3400 cm⁻¹ region. Aromatic C-H stretching vibrations from the indole ring and aliphatic C-H stretching from the N-methyl group will appear around 2800-3100 cm⁻¹. researchgate.net A strong and characteristic absorption for the C=S stretching of the thioamide group is anticipated in the 1200-1400 cm⁻¹ range. Additionally, bands for C=C and C-N stretching within the indole ring will be present. researchgate.netmasterorganicchemistry.com

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Thioamide (-CSNH₂) | N-H Stretch | 3100 - 3400 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (N-CH₃) | C-H Stretch | 2850 - 2960 |

| Thioamide (C=S) | C=S Stretch | 1200 - 1400 |

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystallographic analysis would confirm the planarity of the indole ring and provide the precise geometric details of the N-methyl and thioamide substituents. researchgate.net Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the thioamide group, which govern how the molecules are packed in the crystal lattice. mdpi.commdpi.com

Crystal Packing and Intermolecular Interactions

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the crystal packing and intermolecular interactions can be inferred from extensive studies on analogous indole derivatives and thioamides. The solid-state architecture is expected to be stabilized by a combination of hydrogen bonds and π-π stacking interactions.

N-H···S and C-H···S Hydrogen Bonds: The primary thioamide group (-CSNH₂) is a potent hydrogen bond donor and acceptor. Computational studies and experimental data on similar compounds suggest that thioamides are stronger hydrogen bond donors than their amide counterparts. nih.gov It is highly probable that the crystal packing of this compound involves strong intermolecular N-H···S hydrogen bonds, where the sulfur atom of one molecule accepts a hydrogen bond from an N-H group of an adjacent molecule. These interactions typically lead to the formation of stable, centrosymmetric dimers or extended polymeric chains, which are common motifs in the crystal structures of primary thioamides. nih.govcardiff.ac.uk

Additionally, weaker C-H···S hydrogen bonds may further stabilize the crystal lattice, involving hydrogen atoms from the indole ring or the N-methyl group interacting with the sulfur atom. nih.gov

π-π Stacking Interactions: The planar, aromatic indole ring system is highly conducive to forming π-π stacking interactions. nih.govrsc.orgresearchgate.net In the solid state, parallel indole rings of adjacent molecules are expected to align in an offset fashion to maximize attractive forces and minimize repulsion. researchgate.net These interactions are a significant cohesive force in the crystal packing of many indole derivatives, with typical inter-planar distances observed to be around 3.4 to 3.5 Å. researchgate.netnih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| N-H···S Hydrogen Bond | Amine (N-H) | Thione (S) | ~2.5 - 2.7 (H···S) | Primary structural motif (dimer/chain formation) |

| C-H···S Hydrogen Bond | Aromatic (C-H) | Thione (S) | >2.7 (H···S) | Secondary stabilization of the 3D network |

| π-π Stacking | Indole Ring (π-system) | Indole Ring (π-system) | ~3.4 - 3.5 (Inter-planar) | Major contribution to crystal lattice energy |

Isomerism and Conformational Analysis in Solid State

The conformation of this compound in the solid state is determined by the spatial arrangement of the carbothioamide group relative to the indole ring.

E/Z Isomerism: Due to significant resonance and partial double-bond character in the C-N bond of the thioamide functional group, this moiety tends to be planar. For N-substituted thioamides, this planarity leads to distinct E and Z isomers. In the case of the primary thioamide of this compound, the focus of conformational analysis shifts to the rotation around the single bond connecting the indole C2 carbon and the carbon of the thioamide group. The planarity of the thioamide group relative to the indole ring is a key feature. nih.gov

The solid-state conformation is expected to be one that minimizes steric hindrance and maximizes stabilizing intramolecular and intermolecular interactions. The orientation of the C=S bond can be either syn or anti with respect to the N1-methyl group of the indole ring. Computational and experimental studies on related 2-substituted indoles suggest that the anti conformation is often favored to reduce steric clash, although crystal packing forces can sometimes stabilize the syn conformer.

| Torsion Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | N1-C2-C(S)-N(H₂) | Defines the planarity and orientation of the carbothioamide group relative to the indole ring. |

| τ2 | C2-C(S)-N-H | Describes the orientation of the amine protons. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure sample, thereby verifying its empirical formula and purity. For this compound, with the molecular formula C₁₀H₁₀N₂S, the theoretical elemental composition can be calculated from its molecular weight (190.27 g/mol ).

This analytical method is a standard procedure in the characterization of newly synthesized compounds, and published research on analogous indole-2-carboxamides routinely reports such data to confirm the identity of the products. mdpi.comresearchgate.net Experimental values obtained for a pure sample are expected to align closely with the theoretical values, typically within a ±0.4% margin.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 63.13% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 5.30% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.72% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.85% |

| Total | 190.264 | 100.00% |

Chemical Reactivity and Transformation Studies

Nucleophilic Reactions Involving the Carbothioamide Group

The carbothioamide group (-CSNH2) is an ambident nucleophile, with both the sulfur and nitrogen atoms capable of participating in reactions. The reactivity of this group is central to the synthetic utility of 1-Methyl-1H-indole-2-carbothioamide. The lone pairs of electrons on both the sulfur and nitrogen atoms allow for attack by various electrophiles.

While specific studies on the nucleophilic reactions of this compound are not extensively documented in publicly available literature, the general reactivity of the thioamide functional group is well-established. The sulfur atom, being more polarizable and a softer nucleophile, typically reacts with soft electrophiles. In contrast, the nitrogen atom, a harder nucleophile, tends to react with hard electrophiles. The outcome of these reactions is often influenced by the reaction conditions, including the solvent, temperature, and the nature of the electrophile.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The strategic placement of the carbothioamide group at the 2-position of the indole (B1671886) ring makes this compound an ideal starting material for the synthesis of various fused heterocyclic systems. These reactions typically proceed through an initial reaction at the thioamide moiety followed by an intramolecular cyclization.

Formation of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from thioamides is a known transformation in heterocyclic chemistry. Although direct synthesis from this compound is not explicitly detailed in the available literature, a general pathway involves the conversion of the thioamide to a hydrazide or a related intermediate. For instance, reaction with hydrazine (B178648) hydrate (B1144303) would yield the corresponding hydrazide. This intermediate can then be cyclized with various reagents, such as orthoesters or carboxylic acid derivatives, to form the 1,3,4-oxadiazole ring fused to the indole nucleus.

A general synthetic approach is outlined below:

| Reactant 1 | Reactant 2 | Product Structure | General Conditions |

| 1-Methyl-1H-indole-2-carbohydrazide (hypothetical intermediate) | Orthoester (e.g., triethyl orthoformate) | 2-(1-Methyl-1H-indol-2-yl)-1,3,4-oxadiazole | Heating |

| 1-Methyl-1H-indole-2-carbohydrazide (hypothetical intermediate) | Carboxylic acid derivative (e.g., acid chloride, anhydride) | 2-(1-Methyl-1H-indol-2-yl)-5-substituted-1,3,4-oxadiazole | Dehydrating agent (e.g., POCl3) |

Formation of Triazole-Thione Derivatives

The synthesis of 1,2,4-triazole-3-thione derivatives is a common transformation of thioamides, often involving reaction with hydrazides or hydrazine derivatives. A plausible route for the formation of a triazole-thione fused to the indole ring from this compound would involve reaction with a carbohydrazide. This reaction would likely proceed through the formation of a thiocarbohydrazide (B147625) intermediate, which then undergoes cyclization upon heating, often in the presence of a base.

A representative reaction is shown in the table below:

| Reactant 1 | Reactant 2 | Product Structure | General Conditions |

| This compound | Formic hydrazide | 5-(1-Methyl-1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Heating, basic conditions |

| This compound | Acetic hydrazide | 5-(1-Methyl-1H-indol-2-yl)-3-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Heating, basic conditions |

Formation of Thiazolidinone and Thiadiazole Derivatives

The carbothioamide functionality is a key precursor for the synthesis of sulfur-containing heterocycles like thiazolidinones and thiadiazoles.

Thiazolidinone Derivatives: The formation of a thiazolidinone ring typically involves the reaction of a thioamide with an α-haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate. The reaction proceeds via S-alkylation of the thioamide followed by intramolecular cyclization. For this compound, this would lead to the formation of a 2-(1-methyl-1H-indol-2-yl)imino-thiazolidin-4-one.

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved from thioamides through various routes. One common method involves the reaction of a thioamide with a hydrazonoyl halide. Another approach is the oxidative cyclization of thiosemicarbazones, which could be derived from 1-Methyl-1H-indole-2-carbaldehyde, a close relative of the target compound.

A summary of these potential transformations is provided below:

| Reactant 1 | Reactant 2 | Product Class | General Conditions |

| This compound | Chloroacetic acid | Thiazolidinone derivative | Base, heating |

| This compound | Hydrazonoyl halide | Thiadiazole derivative | Base, heating |

Schiff Base Formation Reactions

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound. While this compound does not possess a carbonyl group for direct Schiff base formation, it can be readily converted to derivatives that can participate in such reactions. For example, hydrolysis of the carbothioamide to the corresponding carboxylic acid, followed by conversion to the aldehyde, would provide a suitable precursor.

Alternatively, reactions involving the nitrogen of the carbothioamide are possible. For instance, condensation with an aldehyde or ketone under specific conditions could potentially lead to N-acylated Schiff base-type structures, although this is less common. More typically, the indole-2-carbaldehyde is used as the starting point for Schiff base synthesis. nih.govnih.gov

The general reaction for Schiff base formation from the corresponding aldehyde is as follows:

| Reactant 1 | Reactant 2 | Product Structure | General Conditions |

| 1-Methyl-1H-indole-2-carbaldehyde | Primary amine (R-NH2) | N-((1-Methyl-1H-indol-2-yl)methylene)alkan-1-amine | Acid or base catalysis, removal of water |

Metal Complexation and Coordination Chemistry

The carbothioamide group is an excellent ligand for metal ions, capable of coordinating through both the sulfur and nitrogen atoms. This allows this compound to act as a bidentate ligand, forming stable chelate complexes with a variety of transition metals. The coordination can occur in either a neutral or deprotonated form of the thioamide.

The soft sulfur donor atom shows a high affinity for soft metal ions such as Cu(I), Ag(I), and Hg(II), while the harder nitrogen atom can coordinate to a wider range of metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). The resulting metal complexes often exhibit interesting geometries and can possess catalytic or biological activities. nveo.orgrsc.org

The table below summarizes the potential coordination behavior:

| Metal Ion | Potential Coordination Sites | Expected Geometry (example) |

| Cu(II) | N, S | Square planar or distorted octahedral |

| Ni(II) | N, S | Square planar or octahedral |

| Co(II) | N, S | Tetrahedral or octahedral |

| Zn(II) | N, S | Tetrahedral |

Based on a thorough review of available scientific literature, there is currently insufficient data to provide a detailed article on the chemical reactivity and transformation studies of This compound that strictly adheres to the requested outline.

Specifically, detailed research findings, data tables, and discussions concerning its role as a ligand in forming complexes with transition metals such as Zn(II), Co(II), Ni(II), Ru(II), or Organotin(IV), as well as the stereochemical aspects of its binding, are not available in the public domain.

Therefore, the generation of an article focusing solely on the specified sections and subsections for this particular compound is not possible at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay in computational chemistry for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule—its equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a compound like 1-Methyl-1H-indole-2-carbothioamide, geometry optimization, likely performed using a basis set such as 6-311++G(d,p), would define critical bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all subsequent property calculations, including electronic and spectroscopic analyses. While specific optimized parameters for this molecule are not published, studies on similar indole (B1671886) structures confirm the utility of this approach.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. For an indole derivative, the HOMO is typically located over the electron-rich indole ring system, while the LUMO's position can be influenced by substituent groups. Analysis of this compound would involve calculating these orbital energies and mapping their spatial distribution to predict reactive sites.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a guide to its electrophilic and nucleophilic regions. The map displays color-coded regions of electrostatic potential on the molecule's surface. Red areas indicate negative potential (electron-rich), suitable for electrophilic attack, while blue areas denote positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, an MEP analysis would likely highlight negative potential around the sulfur and nitrogen atoms of the carbothioamide group, identifying them as potential sites for hydrogen bonding or interaction with electrophiles.

Nonlinear optical (NLO) materials are capable of altering the properties of light and have applications in telecommunications, optical computing, and data storage. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties. Computational methods can predict NLO behavior by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. Studies on other indole derivatives have shown that intramolecular charge transfer from an electron-donating part of the molecule to an electron-accepting part can lead to substantial NLO responses. A theoretical investigation of this compound would quantify these parameters to assess its potential as an NLO material.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

Based on the activities of structurally related indole compounds, this compound could be a candidate for docking against various therapeutic targets.

EGFR TK: The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) is a key target in cancer therapy. Numerous indole derivatives have been investigated as EGFR-TK inhibitors. Docking this compound into the ATP-binding site of EGFR-TK would predict its potential to inhibit this enzyme.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral drugs. Docking studies are widely used to identify potential Mpro inhibitors.

ACE-2: The Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor used by the SARS-CoV-2 virus to enter human cells. Molecular docking can explore whether a compound might interfere with the binding of the viral spike protein to ACE2.

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Indole derivatives are well-known for their anti-inflammatory properties, often acting through COX inhibition. Docking studies can reveal the potential for a compound to selectively bind to COX-2 over the related COX-1 enzyme, which is crucial for designing safer anti-inflammatory drugs.

A successful docking simulation provides two key pieces of information: the binding affinity and the binding mode.

Binding Affinity: This value, often expressed as a docking score or binding energy (e.g., in kcal/mol), estimates the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and potent interaction.

Binding Mode: This describes the specific orientation and conformation of the ligand within the protein's active site. Analysis of the binding mode reveals the crucial intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. For example, a docking study of an indole derivative against COX-2 might show hydrogen bonds forming between the ligand and key amino acid residues like Arg120 and Tyr355, which are critical for inhibitory activity.

The table below illustrates the kind of data that would be generated from such docking studies for this compound. Note: The following data is hypothetical and for illustrative purposes only, as specific published results for this compound against all listed targets are not available.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| EGFR TK | 1M17 | -8.5 | Met793, Leu718, Cys797 |

| SARS-CoV-2 Mpro | 6LU7 | -7.9 | His41, Cys145, Glu166 |

| ACE-2 | 6M0J | -7.2 | Lys353, Gln24, Asp38 |

| COX-2 | 4COX | -9.1 | Arg120, Tyr355, Ser530 |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations serve as a computational microscope, offering a dynamic view of molecular systems over time. nih.gov This powerful technique has been instrumental in understanding the conformational stability and interaction dynamics of various molecules, including those structurally related to this compound. nih.govmdpi.com By simulating the movements of atoms and molecules, researchers can predict how a compound like this compound might behave in a biological environment, such as its interaction with protein targets. nih.govmdpi.com

MD simulations can reveal the flexibility of the molecule, identifying its preferred shapes or conformations. nih.gov For instance, simulations can track the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms in the molecule, providing measures of its structural stability and the flexibility of specific regions. mdpi.com Studies on similar heterocyclic compounds have used MD simulations to analyze the stability of protein-ligand complexes, monitoring the formation and breaking of hydrogen bonds over the simulation period to understand the strength and nature of the interaction. mdpi.com This information is crucial for predicting the binding affinity and residence time of a drug candidate at its target, key factors in its efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.comlongdom.org This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. jocpr.comlongdom.org For a series of compounds related to this compound, QSAR models can be developed to predict their potential as, for example, enzyme inhibitors or receptor antagonists. nih.govnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. longdom.org Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. longdom.org Successful QSAR models can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov For instance, a QSAR study on a series of 3-amidinobenzyl-1H-indole-2-carboxamides, structurally similar to the compound of interest, led to the development of highly predictive models for their activity as factor Xa inhibitors. nih.gov

In Silico Prediction of Molecular Properties (e.g., ADME-related computational studies)

The journey of a drug from administration to its site of action and eventual elimination from the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. nih.gov In silico tools play a significant role in this prediction. nih.govphyschemres.org

For this compound, computational models can estimate key ADME-related parameters. These include predictions of aqueous solubility (LogS), lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, which influence a compound's ability to cross biological membranes. nih.gov Software can also predict potential metabolic pathways and interactions with drug-metabolizing enzymes like cytochrome P450s. Furthermore, in silico models can assess potential toxicity by predicting interactions with various off-target proteins. nih.gov Studies on other indole derivatives have utilized such predictions to guide the design of compounds with improved pharmacokinetic profiles. eurekaselect.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.netnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. The resulting Hirshfeld surface provides a graphical representation of how a molecule interacts with its neighbors.

Research Applications and Pre Clinical Biological Activity Studies

Applications in Materials Science

Currently, there is a notable absence of published research exploring the applications of 1-Methyl-1H-indole-2-carbothioamide or closely related indole-2-carbothioamide derivatives within the field of materials science.

Pre-clinical Biological Activity (In Vitro and Mechanistic Studies)

Derivatives of indole-2-carbothioamide and related structures have demonstrated notable antimicrobial properties against a range of pathogens. The structural features of these molecules, including the indole (B1671886) nucleus and the side chains, play a crucial role in their activity. nih.gov

Studies on various indole derivatives have revealed promising activity against both bacterial and fungal strains. For example, certain indole-thiadiazole and indole-triazole derivatives have shown excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds being more effective than the standard antibiotic ciprofloxacin. nih.gov Furthermore, a number of indole derivatives have exhibited significant antifungal activity, particularly against Candida krusei. nih.gov The antimicrobial potential of the broader indole class is well-documented, with various derivatives showing inhibitory effects against Escherichia coli, Bacillus subtilis, and Candida albicans. crsp.dz

| Compound Class | Bacterial/Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| Indole-thiadiazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Indole-triazole derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | More effective than ciprofloxacin | nih.gov |

| Halogenated indole derivatives | Candida krusei | Significantly more effective than fluconazole | nih.gov |

| Indole-2-carboxamide derivative | Enterococcus faecalis | Active | nih.gov |

| Indole-2-carboxamide derivative | Candida albicans | Significant activity with a MIC value of 8 µg/mL | nih.gov |

The cytotoxic and antiproliferative effects of indole-2-carboxamide derivatives have been investigated across a panel of human cancer cell lines. These studies have highlighted the potential of this chemical class as a source of new anticancer agents.

Several novel indole-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells. For instance, certain derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line. In some cases, these compounds have shown greater potency than the established chemotherapeutic drug doxorubicin. The antiproliferative effects of these compounds are often linked to their ability to induce programmed cell death, or apoptosis.

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC50/GI50) | Source |

|---|---|---|---|

| N-(4-fluorobenzyl)indole analogue | DAOY (pediatric brain cancer) | IC50 = 4.10 μM (cytotoxic), > 10 μM (antiproliferative) | science.gov |

| N-(homopiperonyl)-indoleamide analogue | DAOY (pediatric brain cancer) | IC50 = 3.65 μM (cytotoxic), 9.91 μM (antiproliferative) | science.gov |

| 2-methylpyrrolidin-1-yl phenethyl derivative (5e) | A-549 (lung), MCF-7 (breast), Panc-1 (pancreatic) | IC50 = 0.95, 0.80, and 1.00 µM, respectively | ijpsr.info |

| Indole-2-carboxamide derivative (Va) | Panc-1, MCF-7, HT-29, A-549 | GI50 = 26 nM | mdpi.com |

| 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole | 5637 (bladder cancer) | Decreased cell viability | science.gov |

| Indole-2-carboxamide derivative (9a) | BT12 and BT16 (atypical teratoid/rhabdoid tumour) | IC50 = 0.89 and 1.81 μM (cytotoxic), 7.44 and 6.06 μM (antiproliferative) | nih.gov |

The cytotoxic effects of indole derivatives are often mediated through the induction of apoptosis and the arrest of the cell cycle. For example, a novel indole ethyl isothiocyanate derivative, NB7M, has been shown to be cytotoxic to nervous system cancer cells by activating pro-apoptotic signaling pathways and promoting significant caspase activation. This compound was also found to regulate cell cycle progression, causing S phase arrest in SMS-KCNR cells and G1 arrest in SH-SY5Y cells. nih.gov

Similarly, certain indole-6-carboxylate ester derivatives that act as receptor tyrosine kinase inhibitors have been found to be potent cytotoxic agents that arrest cancer cells in the G2/M phase and induce the extrinsic pathway of apoptosis. acs.org The induction of apoptosis by indole-2-carboxamide derivatives in the MCF-7 breast cancer cell line is attributed to their ability to activate various apoptotic markers, including caspases. ijpsr.info

The indole nucleus is a key pharmacophore in the design of various enzyme inhibitors. ijpsr.info A number of indole derivatives have been identified as inhibitors of a range of enzymes implicated in various diseases.

While specific inhibitory data for this compound is not available, the broader class of indole derivatives has been shown to inhibit several enzymes, including Hepsin, Histone Deacetylase (HDAC), Phosphodiesterase 4 (PDE4), Urease, and Aromatase. ijpsr.info Furthermore, specific indole-2-carboxamide derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Other studies have also highlighted the potential of indole-based compounds as EGFR kinase inhibitors. mdpi.com

Receptor Modulation Studies

While direct studies on the receptor modulation activity of This compound are not extensively available in the reviewed literature, significant research has been conducted on its close structural analog, 1-Methyl-1H-indole-2-carboxamide , and other indole-2-carboxamide derivatives. This research has primarily focused on their roles as allosteric modulators of the cannabinoid CB1 receptor and as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Cannabinoid CB1 Receptor Allosteric Modulation:

Indole-2-carboxamides have been identified as a significant class of allosteric modulators for the cannabinoid CB1 receptor. nih.govnih.govnih.govnih.govnih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and they can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of the endogenous ligands. nih.gov

For instance, the compound 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is a well-studied example that enhances the binding of CB1 agonists but inhibits agonist-induced G-protein coupling, demonstrating a complex modulatory profile. nih.govnih.gov Studies on a series of substituted 1H-indole-2-carboxamides have shown that modifications at the C3 and C5 positions of the indole ring, as well as on the N-phenyl ring, significantly influence their potency as CB1 receptor modulators. nih.gov For example, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position can enhance the negative allosteric modulatory activity. nih.gov

One study identified 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide as a robust CB1 allosteric modulator with a high binding cooperativity factor. nih.gov The N-methylation on the indole ring, as in the target compound of this article, has been shown in related structures to influence lipophilicity and potentially the ability to cross cell membranes to reach the receptor's binding site. mdpi.com

TRPV1 Agonism:

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation, is another target for indole-based compounds. mdpi.com Research on 1-Methyl-1H-indole-2-carboxamide derivatives has demonstrated their potential as TRPV1 agonists. mdpi.com Activation of TRPV1 by agonists can lead to a desensitization of the receptor and the associated nerve, resulting in an analgesic effect. mdpi.com

In a study of two series of indole-2-carboxamides, the N-methylated analogs, including derivatives of 1-Methyl-1H-indole-2-carboxylic acid , generally exhibited better performance as TRPV1 agonists compared to their NH counterparts. mdpi.com This suggests that the methyl group at the 1-position of the indole ring is beneficial for this activity. For example, N-(4-fluorobenzyl)-1-methyl-1H-indole-2-carboxamide was synthesized and evaluated as part of this study. mdpi.com

Antioxidant Activity Assays

The antioxidant potential of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. While specific data for This compound is not available, studies on related indole and carbothioamide structures suggest that this class of compounds possesses antioxidant properties. acs.orgnih.govnih.gov

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. Indole derivatives, particularly those with thiosemicarbazide (B42300) moieties, have shown antioxidant activity in this assay. nih.gov

ABTS Radical Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic absorbance. This method is applicable to both hydrophilic and lipophilic antioxidants. nih.gov

FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.

Although direct experimental values for This compound are not published, the indole nucleus itself is a known antioxidant scaffold, and the presence of the carbothioamide group could contribute to this activity. acs.orgnih.gov

Anti-inflammatory and Analgesic Mechanisms (Molecular Basis)

The indole scaffold is a core component of many compounds with recognized anti-inflammatory and analgesic properties, the most famous being indomethacin, a non-steroidal anti-inflammatory drug (NSAID). nih.govnih.gov The anti-inflammatory and analgesic effects of indole derivatives are often attributed to their ability to modulate various pathways involved in inflammation and pain signaling.

Molecular Basis of Anti-inflammatory Action:

The anti-inflammatory activity of indole derivatives can be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov Furthermore, some indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.gov For instance, a series of novel indole-2-carboxamide derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced expression of TNF-α and IL-6. nih.gov

Molecular Basis of Analgesic Action:

The analgesic effects of indole compounds can be linked to both their anti-inflammatory actions (reducing inflammatory pain) and their direct interaction with pain-related receptors. As discussed in section 6.3.4, the activation and subsequent desensitization of TRPV1 channels by indole-2-carboxamide derivatives represent a potential mechanism for analgesia. mdpi.commdpi.com The analgesic activity of some compounds is also evaluated through their ability to inhibit acid-sensing ion channels (ASICs), which are involved in acid-induced pain. mdpi.com

Antituberculosis Activity (against MTB H37Rv cell line)

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) has created an urgent need for new antitubercular agents. The indole-2-carboxamide scaffold has emerged as a promising starting point for the development of novel drugs targeting this pathogen. nih.govsemanticscholar.org Several studies have reported the potent activity of indole-2-carboxamides against the drug-susceptible H37Rv strain of M. tuberculosis. nih.govnih.govsemanticscholar.org

The likely target for this class of compounds is the mycobacterial membrane protein large 3 (MmpL3), a transporter essential for the translocation of mycolic acid precursors, which are crucial components of the mycobacterial cell wall. nih.govsemanticscholar.org Inhibition of MmpL3 disrupts the formation of this protective outer layer, leading to bacterial death.

While direct data for This compound is not available, studies on closely related indole-2-carboxamides provide valuable insights. For example, a high-throughput screen identified an indole-2-carboxamide with significant activity against M. tuberculosis, which led to the development of more potent analogs. nih.gov One such analog demonstrated bactericidal activity, reducing the colony-forming units of the H37Rv strain by over 99.99% within a few days of exposure. nih.gov

The table below summarizes the antitubercular activity of some representative indole-2-carboxamides against the H37Rv strain.

| Compound | Substituents | MIC (μg/mL) against H37Rv | Reference |

|---|---|---|---|

| Indole-2-carboxamide Analog 1 | - | 1-2 | nih.gov |

| Indole-2-carboxamide Analog 2 | - | 0.0156–0.0313 | nih.gov |

| Indole-2-carboxamide Analog 3 | - | 0.0039 | nih.gov |

| Compound 8g | Rimantadine substituent | 0.32 μM | semanticscholar.org |

DNA Binding Interactions

The interaction of small molecules with DNA can lead to various cellular effects, including anticancer activity. While there are no specific studies on the DNA binding of This compound , research on related heterocyclic structures containing carbothioamide or indole moieties suggests potential for such interactions. acs.orgnih.gov

For instance, a study on pyrazoline analogs bearing a carbothioamide group investigated their interaction with DNA. acs.org These studies often employ techniques like UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism to determine the mode of binding, which can include intercalation (insertion between DNA base pairs), groove binding, or electrostatic interactions. acs.org

Another recent study explored the influence of the position of indole methylation on the DNA binding of mithramycin SA-Trp analogues, demonstrating that minor structural changes can significantly affect how these molecules interact with DNA. nih.gov This highlights the potential importance of the N-methyl group in This compound in modulating its DNA binding properties.

Structure-Activity Relationship (SAR) Investigations in Biological Contexts

Positional and Substituent Effects on Biological Activity

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring and its side chains. Structure-activity relationship (SAR) studies on related indole-2-carboxamides have provided valuable insights into how these modifications influence their activity, particularly as CB1 receptor allosteric modulators. nih.govnih.govnih.gov

Substituents on the Indole Ring:

C3 Position: The size of the alkyl group at the C3 position of the indole-2-carboxamide scaffold has been shown to be critical for CB1 allosteric modulation. Shorter alkyl chains are generally preferred, with activity decreasing as the chain length increases. nih.gov

C5 Position: The introduction of a halogen, such as chlorine or fluorine, at the C5 position often enhances the negative allosteric modulatory potency at the CB1 receptor. nih.gov The substitution pattern at this position has also been shown to be important for anticancer activity in some indole-2-carboxamide series. nih.gov

Substituents on the Carboxamide/Carbothioamide Moiety:

N-Substituent: The nature of the substituent on the nitrogen of the carboxamide group plays a crucial role in determining the biological activity. For CB1 receptor modulators, a phenethyl group with specific substitutions on the phenyl ring is often employed. nih.govnih.gov For example, a diethylamino group at the 4-position of the phenyl ring was found to be more potent than a piperidinyl group in a series of 1H-indole-2-carboxamides. nih.gov

N-Methylation of the Indole Ring:

The presence of a methyl group on the indole nitrogen, as in This compound , can significantly impact the compound's properties. As seen in the context of TRPV1 agonism, N-methylation can enhance activity, possibly by increasing lipophilicity and facilitating cell membrane passage. mdpi.com In the context of DNA binding, the position of methylation on the indole ring has been shown to control the structure and function of mithramycin analogues. nih.gov

The table below summarizes some SAR findings for indole-2-carboxamide analogs as CB1 receptor allosteric modulators.

| Compound Series | Position of Variation | Favorable Substituents for Activity | Reference |

|---|---|---|---|

| 1H-Indole-2-carboxamides | C3 of Indole | Short alkyl groups (e.g., H, Me) | nih.gov |

| 1H-Indole-2-carboxamides | C5 of Indole | Chloro or Fluoro | nih.gov |

| 1H-Indole-2-carboxamides | 4-position of N-phenyl ring | Diethylamino group | nih.gov |

| Indole-2-carboxamides | Indole Nitrogen | Methylation can enhance activity (in some contexts) | mdpi.com |

Pharmacophore Elucidation (Theoretical)

Theoretical pharmacophore elucidation for this compound is primarily extrapolated from structure-activity relationship (SAR) studies of its close structural analogs, the indole-2-carboxamides. Direct pharmacophore modeling studies for the specific carbothioamide are not extensively available in public literature. However, by analyzing the SAR of related indole-2-carboxamides and considering the bioisosteric properties of the thioamide group, a putative pharmacophore model can be constructed.

The indole-2-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. arkat-usa.org The key to its activity often lies in the specific arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.

Theoretical studies and SAR analyses of indole-2-carboxamide series have highlighted several critical pharmacophoric features:

Aromatic Core: The indole ring system itself serves as a crucial aromatic and hydrophobic feature, participating in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptor/Donor Group: The carboxamide moiety at the 2-position is a key interaction point, capable of acting as both a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (from the C=O). In the case of this compound, the thioamide group (C=S) replaces the carboxamide. The thioamide is a known bioisostere of the amide group and can also participate in hydrogen bonding, although with altered geometry and electronic properties. nih.gov The sulfur atom is a weaker hydrogen bond acceptor than the oxygen atom of an amide, while the N-H group retains its hydrogen bond donor capability.

N-Methyl Group: The methyl group at the 1-position of the indole ring eliminates a hydrogen bond donor site (the indole N-H) and introduces a small lipophilic feature. This modification can influence the molecule's conformation and its interaction with specific biological targets. mdpi.com

Substituents on the Indole and Phenyl Rings: In related indole-2-carboxamide series, substituents at the C3 and C5 positions of the indole ring, as well as on an attached phenyl ring (not present in the parent this compound), have been shown to significantly modulate biological activity. nih.govnih.gov These positions represent vectors for further chemical modification to enhance potency and selectivity. For instance, small alkyl groups at the C3 position and halogen substituents at the C5 position have been found to be favorable for certain activities. nih.gov

Based on these observations from analogous compounds, a theoretical pharmacophore model for this compound can be proposed.

Table 1: Postulated Pharmacophoric Features of this compound

| Feature | Structural Moiety | Potential Interaction |

| Aromatic Ring | Indole Ring | π-π stacking, Hydrophobic interactions |

| Hydrogen Bond Donor | Thioamide N-H | Hydrogen bonding to an acceptor on the target |

| Hydrogen Bond Acceptor (weak) | Thioamide C=S | Hydrogen bonding to a donor on the target |

| Hydrophobic Feature | Indole Ring, N-Methyl group | Hydrophobic interactions |

This model provides a framework for understanding the potential interactions of this compound with its biological targets. It is important to note that this is a theoretical model derived from related structures. The replacement of the carboxamide with a carbothioamide can lead to subtle but significant changes in the molecule's electronic distribution, steric profile, and hydrogen bonding capacity, which would ultimately influence its biological activity. nih.gov Further computational and experimental studies are necessary to validate and refine this putative pharmacophore.

Natural Product Isolation and Biosynthesis Studies

Isolation from Fungi and Other Natural Sources (e.g., Marine Fungi like Cladosporium cladosporioides)

There are no reports on the isolation of 1-Methyl-1H-indole-2-carbothioamide from fungal species, including the marine fungus Cladosporium cladosporioides, or any other natural source.

It is noteworthy that a related compound, N-methyl-1H-indole-2-carboxamide, which differs by having an oxygen atom instead of a sulfur atom in the amide group, has been isolated from the marine fungus Cladosporium cladosporioides. researchgate.net This discovery marked the first instance of an indole (B1671886) derivative being isolated from a marine fungus. researchgate.netd-nb.info The isolation process involved the cultivation of the fungus on Czapek liquid medium, followed by extraction of the culture filtrate with ethyl acetate. d-nb.info The resulting extract yielded colorless crystals of N-methyl-1H-indole-2-carboxamide. d-nb.info However, it is crucial to emphasize that this finding pertains to the carboxamide analog and not the carbothioamide.

Putative Biosynthetic Pathways

Due to the absence of its discovery as a natural product, no biosynthetic pathway has been proposed or studied for this compound. The biosynthesis of indole alkaloids in organisms typically originates from the amino acid tryptophan. researchgate.net Various enzymatic modifications then lead to the diverse array of indole-containing secondary metabolites found in nature. researchgate.net In the hypothetical case of this compound being a natural product, its biosynthesis would likely involve the methylation of the indole nitrogen, followed by the formation of the 2-carbothioamide side chain, potentially from an indole-2-carboxylic acid precursor or via a thioamidation mechanism. However, without any experimental evidence, this remains purely speculative.

Q & A

Q. What are the common synthetic routes for preparing 1-Methyl-1H-indole-2-carbothioamide, and what critical parameters influence reaction efficiency?

The compound can be synthesized via cyclocondensation between 3-formyl-1H-indole-2-carboxylic acid derivatives and thiourea/arylthiourea in acetic acid under reflux. Key parameters include:

- Stoichiometry : 1.0 equiv thiourea to 1.1 equiv aldehyde precursor

- Catalysis : Sodium acetate (2.0 equiv) accelerates the reaction

- Reflux duration : 3–5 hours to ensure complete cyclization Optimizing these parameters improves yield and purity. For example, extended reflux time (5 hours) minimizes byproduct formation in analogous indole-carbothioamide syntheses .

Q. Which spectroscopic methods are most effective for structural elucidation of this compound?

A multi-technique approach is recommended:

- ¹H NMR : Identify indole protons (δ 6.8–7.6 ppm) and methyl group splitting patterns (quartet for N-CH₃ at δ ~3.2 ppm)

- ¹³C NMR : Confirm carbothioamide carbonyl (C=S) at δ 160–165 ppm

- ESI-MS : Verify molecular ion ([M+H]⁺) with <1 ppm mass accuracy Compare data with structurally similar compounds like N-(1-adamantylmethyl)-1H-indole-2-carboxamide, where characteristic NMR splitting patterns validate substitution .

Q. What crystallization techniques yield X-ray quality crystals, and which software supports structure refinement?

- Crystallization : Slow evaporation from dichloromethane/hexane (1:3) at 4°C

- Structure solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, particularly effective for handling twinned or high-resolution data

- Workflow integration : WinGX provides tools for data reduction, structure visualization, and publication-ready tables .

Advanced Research Questions

Q. How to resolve discrepancies in melting points between synthesized batches of this compound?

Systematically investigate:

- Polymorphism : Analyze via differential scanning calorimetry (DSC) and hot-stage microscopy

- Solvent inclusion : Test recrystallization in aprotic solvents (e.g., DMF) to exclude hydrate formation

- Purity validation : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity Batch variations in related carboxamides have been linked to solvent residues or hydration states .

Q. What experimental strategies improve low yields in the thiourea cyclization step?

- Azeotropic drying : Use Dean-Stark apparatus to remove water, shifting equilibrium toward product

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂ at 5 mol%) to enhance reaction kinetics

- Microwave assistance : Reduce reaction time to 30 minutes at 80°C These modifications increased yields by 20–35% in analogous indole-thioamide syntheses .

Q. How to validate the electronic environment of the carbothioamide moiety through combined crystallographic and computational analysis?

- X-ray diffraction : Resolve bond lengths (C=S: 1.60–1.65 Å) and angles (N-C-S: ~120°) at ≤0.8 Å resolution using SHELXL

- DFT calculations : Employ B3LYP/6-311+G(d,p) to map molecular electrostatic potential, correlating sulfur’s electron density with reactivity This dual approach resolves electronic effects influencing biological activity in thioamide-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.